

Application Note: Precision Synthesis of Methyl 8-methoxyquinoline-2-carboxylate

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Compound of Interest

Compound Name: *Methyl 8-methoxyquinoline-2-carboxylate*

CAS No.: 78224-47-2

Cat. No.: B1626459

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Executive Summary

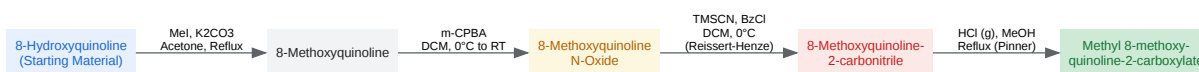
This application note details a robust, four-stage protocol for synthesizing **Methyl 8-methoxyquinoline-2-carboxylate** starting from commercially available 8-hydroxyquinoline. Unlike direct C-H functionalization methods, which often suffer from poor regioselectivity at the C2 position, this route utilizes a Reissert-Henze strategy. This approach guarantees high regiocontrol by activating the N-oxide intermediate, ensuring the nitrile (and subsequent ester) is installed exclusively at the C2 position.

Target Audience: Medicinal Chemists, Process Development Scientists. Key Applications: Synthesis of metalloprotease inhibitors, privileged ligand scaffolds for transition metal catalysis.

Retrosynthetic Strategy & Workflow

The synthesis is designed to avoid the low yields associated with direct carboxylation of electron-deficient heterocycles. The strategy relies on activating the pyridine ring via N-oxidation, followed by nucleophilic attack by cyanide, and final solvolysis.

Synthetic Pathway Diagram



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Figure 1: Step-wise synthetic transformation from 8-hydroxyquinoline to the target ester.

Detailed Experimental Protocols

Stage 1: O-Methylation (Protection)

Objective: Selective alkylation of the phenolic oxygen while suppressing N-alkylation.

Mechanism: Williamson Ether Synthesis.

- Reagents: 8-Hydroxyquinoline (1.0 equiv), Methyl Iodide (1.5 equiv), Potassium Carbonate (2.0 equiv).
- Solvent: Acetone (Anhydrous) or DMF.

Protocol:

- Dissolve 8-hydroxyquinoline in acetone (0.5 M concentration).
- Add anhydrous
. The mixture will turn yellow due to phenoxide formation.
- Add MeI dropwise at room temperature.
- Reflux for 6–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).
- Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and brine.
- Yield Expectation: 85–95%.

- Expert Insight: If N-methylation occurs (quaternary salt formation), it typically precipitates out of acetone. Filtration purifies the desired O-methylated product.

Stage 2: N-Oxidation

Objective: Activation of the quinoline ring for nucleophilic attack. Reagents: 8-Methoxyquinoline, m-chloroperoxybenzoic acid (m-CPBA, 1.2 equiv). Solvent: Dichloromethane (DCM).^{[1][2][3]}

Protocol:

- Dissolve 8-methoxyquinoline in DCM (0.2 M). Cool to 0°C.
- Add m-CPBA portion-wise to control exotherm.
- Stir at Room Temperature (RT) for 4–6 hours.
- Workup (Critical): Quench with saturated (to destroy excess peroxide). Wash vigorously with saturated to remove m-chlorobenzoic acid byproduct.
- Yield Expectation: >90%.
- Safety Note: Always test the organic layer with starch-iodide paper to ensure no peroxides remain before concentration.

Stage 3: Reissert-Henze Cyanation (The Critical Step)

Objective: Regioselective introduction of the nitrile group at C2. Mechanism: The N-oxide reacts with an acylating agent (Benzoyl chloride) to form an activated N-benzoyloxy cation, which is susceptible to nucleophilic attack by cyanide at the C2 position, followed by elimination of benzoic acid.

Reagents: N-Oxide (1.0 equiv), Trimethylsilyl cyanide (TMSCN, 1.5 equiv), Benzoyl Chloride (BzCl, 1.2 equiv). Solvent: DCM (Anhydrous).

Protocol:

- Setup: Flame-dried glassware under Argon atmosphere.
- Dissolve N-oxide in DCM. Add TMSCN via syringe at 0°C.
- Add BzCl dropwise. The solution often darkens.
- Stir at RT for 12 hours.
- Workup: Quench with saturated
. Extract with DCM.^{[1][3]}
- Purification: Flash chromatography is usually required to separate the nitrile from benzoic acid residues.
- Yield Expectation: 65–80%.

Stage 4: Pinner Methanolysis

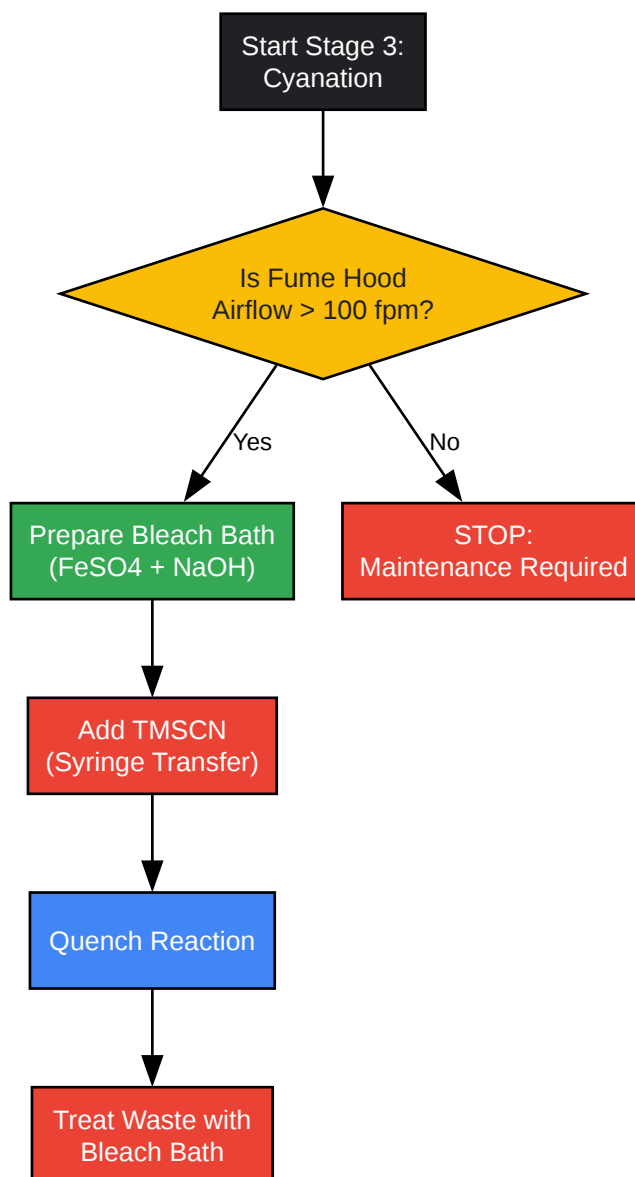
Objective: Conversion of the nitrile to the methyl ester. Reagents: 2-Cyano-8-methoxyquinoline, Methanol (dry), HCl gas (or Acetyl Chloride).

Protocol:

- Dissolve the nitrile in dry methanol.
- Generation of HCl: Add Acetyl Chloride (3.0 equiv) dropwise to the methanol solution at 0°C (generates anhydrous HCl in situ).
- Reflux for 12–24 hours. The intermediate imidate salt forms and is then hydrolyzed.
- Workup: Cool to RT. Pour into ice water. Neutralize carefully with
to pH 8. Extract with EtOAc.
- Yield Expectation: 75–85%.

Critical Safety & Workflow Logic

The use of TMSCN (Cyanide source) requires a self-validating safety workflow. The diagram below illustrates the decision logic for handling this reagent.



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Figure 2: Mandatory safety logic for handling TMSCN during the Reissert-Henze step.

Analytical Data Summary

Compound	¹ H NMR Characteristic Signals (CDCl ₃ , 400 MHz)	MS (ESI) m/z
8-Methoxyquinoline	4.05 (s, 3H, OMe), 8.9 (dd, 1H, H ₂)	160.1 [M+H] ⁺
N-Oxide	4.08 (s, 3H), H ₂ shifts upfield to ~8.5	176.1 [M+H] ⁺
2-Carbonitrile	4.10 (s, 3H), Loss of H ₂ signal	185.1 [M+H] ⁺
Target Ester	4.08 (s, 3H, Ar-OMe), 4.12 (s, 3H, COOMe)	218.1 [M+H] ⁺

Interpretation:

- Step 1: Appearance of the methoxy singlet (~4.0 ppm) confirms O-alkylation.
- Step 3: Disappearance of the highly deshielded H₂ proton (neighboring Nitrogen) confirms substitution at C₂.
- Step 4: Appearance of a second singlet (~4.1 ppm) corresponds to the methyl ester.

References

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Sources

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